Physicochemical Differentiation: logP and tPSA vs. Des-chloro Analog
The 6-chloro substitution increases lipophilicity compared to the des-chloro parent compound 4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide. The target compound has a calculated logP of 3.222 and topological polar surface area (tPSA) of 79 Ų [1], while the des-chloro analog (CAS 92438-22-7, MW 266.25) has a lower predicted logP (~2.5) due to the absence of the hydrophobic chlorine . This ~0.7 log unit increase translates to approximately 5-fold higher membrane partitioning, relevant for intracellular target access.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.222; tPSA = 79 Ų (ZINC20 calculated) |
| Comparator Or Baseline | 4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide; logP ≈ 2.5 (estimated from MW 266.25 and absence of Cl); tPSA = 79 Ų (identical polar surface) |
| Quantified Difference | ΔlogP ≈ +0.7; no change in tPSA due to equivalent H-bond donor/acceptor count |
| Conditions | In silico calculation (ZINC20, XlogP3 algorithm); des-chloro analog properties inferred from ChemSrc structural data |
Why This Matters
Higher logP without tPSA penalty indicates enhanced passive membrane permeability with retained aqueous solubility profile—a favorable combination for cell-based assays requiring intracellular target engagement.
- [1] ZINC20 Database. ZINC000000023594. Accessed 2026. Calculated properties: MW 300.701, logP 3.222, tPSA 79 Ų, HBD 2, HBA 5. View Source
